(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione
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Overview
Description
(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolane ring, a phenoxyphenyl group, and a methoxyanilino moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses and studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, (5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione stands out due to its unique chemical structure and properties. Similar compounds include other thiazolane derivatives and phenoxyphenyl-containing molecules.
Properties
IUPAC Name |
(5E)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-3-(4-phenoxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-29-19-11-7-17(8-12-19)24-15-22-23(26)25(16-31(22,27)28)18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-15,24H,16H2,1H3/b22-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBRQYOFFZMBRW-PXLXIMEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.